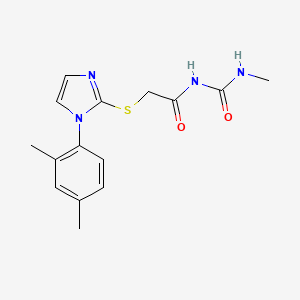

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is a complex organic compound with the molecular formula C15H18N4O2S. This compound features a urea backbone substituted with a methyl group and an imidazole ring, which is further substituted with a 2,4-xylyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- typically involves the formation of the imidazole ring followed by its functionalization. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsThe use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

科学的研究の応用

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is a complex organic compound incorporating functional groups of both urea and imidazole derivatives. The presence of the imidazole ring suggests potential biological activity. The compound features a methyl group attached to the urea nitrogen and an acetyl group linked via a thioether bond to an imidazole derivative with a xylyl substituent, potentially giving it specific chemical reactivity and biological properties.

Chemical Identification

- Chemical Name: Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-

- CAS Registry Number: 60176-55-8

- Molecular Formula: C15H18N4O2S

- Molecular Weight: 318.43

- Synonyms: Acetamide, 2-((1-(2,4-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-((methylamino)carbonyl)-

Potential Applications

The specific applications of Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- would depend on its biological properties and stability. Urea derivatives are used in various fields. Interaction studies would likely focus on its binding affinities with biological targets like enzymes or receptors, with the imidazole ring potentially interacting with metal ions or participating in hydrogen bonding with proteins. Further research is necessary to elucidate these interactions comprehensively.

Toxicity

Acute toxicity data indicates that the compound has a lethal dose (LD50) of 750 mg/kg when administered intraperitoneally in mice, with observed behavioral effects including anticonvulsant activity .

作用機序

The mechanism of action of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The 2,4-xylyl group can enhance the compound’s binding affinity and specificity for its targets. The urea moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

類似化合物との比較

Similar Compounds

- 1-Methyl-3-(2,4-xylyl)urea

- 1-Methyl-3-(3,4-xylyl)urea

- 1-Methyl-3-(2,3-xylyl)urea

Uniqueness

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is unique due to the presence of the imidazole ring substituted with a 2,4-xylyl group. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is a complex organic compound that combines urea and imidazole functionalities. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure

The compound's molecular formula is C15H18N4O2S, with a molar mass of approximately 318.39 g/mol. The structure includes:

- A urea moiety

- An imidazole ring

- A thioether bond connecting to an acetyl group

Anticancer Potential

Recent studies have highlighted the significance of urea derivatives in cancer therapy. For instance, compounds similar to Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- have demonstrated notable antiproliferative effects against various cancer cell lines.

A study evaluated a series of diaryl ureas and found significant inhibitory activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines. The most potent derivative exhibited an IC50 value of approximately 2.39μM for A549 cells, comparable to established anticancer drugs like sorafenib .

The biological activity of urea derivatives often involves:

- Hydrogen bonding interactions with enzymes and receptors.

- Nucleophilic substitutions due to the presence of the imidazole and thioether functionalities.

- Potential binding to metal ions , which can enhance their reactivity and biological efficacy .

Synthesis Methods

Several synthetic pathways have been explored for producing Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-. Key methods include:

- Nucleophilic substitution reactions involving imidazole derivatives.

- Cyclization reactions , which can occur under acidic conditions to form bicyclic products.

Optimization of reaction conditions is crucial for maximizing yield and purity.

Comparative Analysis with Similar Compounds

The following table summarizes Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- alongside related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Urea | NH₂CONH₂ | Simple structure; widely studied |

| Imidazole | C₃H₄N₂ | Basic nitrogen-containing heterocycle; versatile reactivity |

| Thioacetamide | CH₃CSNH₂ | Contains sulfur; used in organic synthesis |

| Benzimidazole | C₇H₄N₂ | Contains two nitrogen atoms in the ring; known for biological activity |

The unique combination of functionalities in Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- enhances its potential applications compared to simpler analogs.

Case Studies

In an investigation into the cytotoxicity of various urea derivatives against breast and colon cancer cell lines, certain compounds showed promising results. The study indicated that modifications to the urea structure could significantly enhance anticancer properties .

特性

CAS番号 |

60176-55-8 |

|---|---|

分子式 |

C15H18N4O2S |

分子量 |

318.4 g/mol |

IUPAC名 |

2-[1-(2,4-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |

InChI |

InChI=1S/C15H18N4O2S/c1-10-4-5-12(11(2)8-10)19-7-6-17-15(19)22-9-13(20)18-14(21)16-3/h4-8H,9H2,1-3H3,(H2,16,18,20,21) |

InChIキー |

GFBPQSPLFUXJAQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC(=O)NC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。